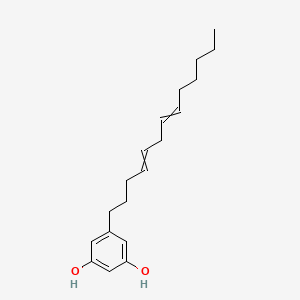![molecular formula C15H19NO2Si B12535951 (4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one CAS No. 660866-49-9](/img/structure/B12535951.png)
(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyl group, a trimethylsilyl-ethynyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one typically involves multiple steps. One common method starts with the preparation of the oxazolidinone ring, followed by the introduction of the benzyl and trimethylsilyl-ethynyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Oxazolidinone Ring Formation: The initial step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Benzyl Group Introduction: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Trimethylsilyl-Ethynyl Group Addition: The final step involves the addition of the trimethylsilyl-ethynyl group through a palladium-catalyzed coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can also help in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trimethylsilyl-ethynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The benzyl group and the trimethylsilyl-ethynyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or nucleic acids. The oxazolidinone ring is essential for the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-Benzyl-3-ethynyl-1,3-oxazolidin-2-one: Lacks the trimethylsilyl group.
(4S)-4-Benzyl-3-[(trimethylsilyl)methyl]-1,3-oxazolidin-2-one: Has a methyl group instead of an ethynyl group.
Uniqueness
(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one is unique due to the presence of the trimethylsilyl-ethynyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
660866-49-9 |
|---|---|
Molecular Formula |
C15H19NO2Si |
Molecular Weight |
273.40 g/mol |
IUPAC Name |
(4S)-4-benzyl-3-(2-trimethylsilylethynyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO2Si/c1-19(2,3)10-9-16-14(12-18-15(16)17)11-13-7-5-4-6-8-13/h4-8,14H,11-12H2,1-3H3/t14-/m0/s1 |
InChI Key |
VMWCFUFBGZNCSU-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)C#CN1[C@H](COC1=O)CC2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(C)C#CN1C(COC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


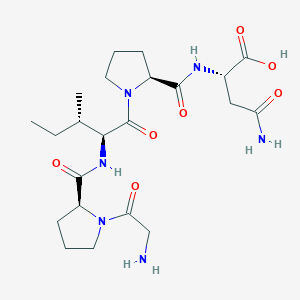
methylidene}amino]benzoic acid](/img/structure/B12535877.png)
![1-Benzyl-3-(4-chlorophenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12535884.png)
![2-{[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12535890.png)
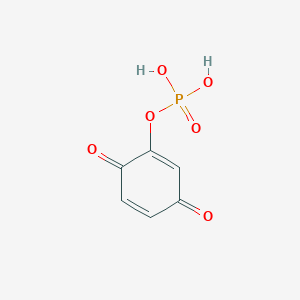

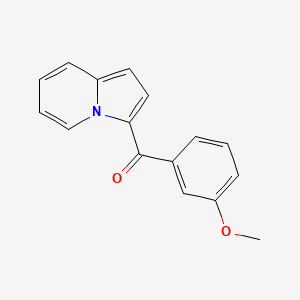
![4-Bromo-1,2-bis{2-[4-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12535915.png)
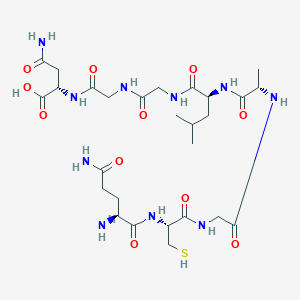
![Benzamide, 4-bromo-N-[5-(1-methylethyl)-1H-pyrazol-3-yl]-](/img/structure/B12535925.png)
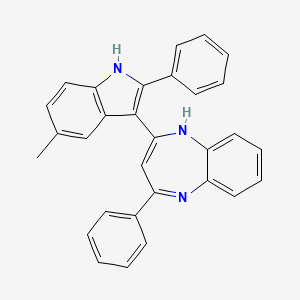
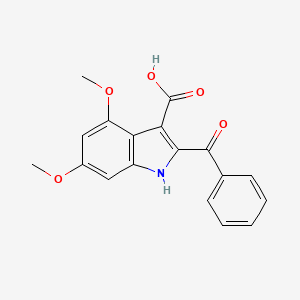
![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)
